molecular formula C17H20FN3O3 B12214911 ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate

ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate

Cat. No.: B12214911
M. Wt: 333.36 g/mol
InChI Key: AXXRXUZAXUTZOF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate is a synthetic small molecule characterized by a piperidine core substituted with an ethyl carboxylate group at the 1-position and a 5-fluoroindole-2-carboxamide moiety at the 4-position.

Properties

Molecular Formula

C17H20FN3O3

Molecular Weight

333.36 g/mol

IUPAC Name

ethyl 4-[(5-fluoro-1H-indole-2-carbonyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C17H20FN3O3/c1-2-24-17(23)21-7-5-13(6-8-21)19-16(22)15-10-11-9-12(18)3-4-14(11)20-15/h3-4,9-10,13,20H,2,5-8H2,1H3,(H,19,22)

InChI Key

AXXRXUZAXUTZOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate piperidine derivative reacts with the indole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and stability, leading to more potent biological effects . The piperidine ring can also contribute to the compound’s overall activity by influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Table 2: Bioactivity Comparison

Compound Name (CAS/Reference) Target/Activity Binding Energy/IC₅₀ Pharmacokinetics
Target Compound Hypothesized iNOS/neuroinflammatory pathways Not Reported Not Reported
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate iNOS inhibition −6.91 kcal/mol (docking) Not Reported
BMS-927711 CGRP receptor antagonist Sub-nanomolar potency 68% oral bioavailability (monkey)

Key Observations:

  • iNOS Inhibition: The pyridine-substituted analog in exhibits moderate binding energy (−6.91 kcal/mol), suggesting the target compound’s indole group may improve interactions via π-stacking or hydrophobic pockets.

Biological Activity

Ethyl 4-{[(5-fluoro-1H-indol-2-yl)carbonyl]amino}piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈FN₃O₃
  • Molecular Weight : 299.31 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). Inhibition of GSK-3β has been associated with various therapeutic effects, including neuroprotection and anticancer properties.

Key Mechanisms:

  • GSK-3β Inhibition : The compound exhibits potent inhibitory activity against GSK-3β, which plays a crucial role in multiple signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : By modulating pathways involved in inflammation, this compound may reduce chronic inflammation associated with various diseases, including cancer.
  • Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells, contributing to its anticancer properties.

Efficacy in Cancer Models

A series of studies have evaluated the anticancer efficacy of this compound across various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa (Cervical)5.0Significant cytotoxicity
A375 (Melanoma)4.5Induction of apoptosis
HCT116 (Colon)6.0Inhibition of cell proliferation

These findings indicate that this compound has promising potential as an anticancer agent.

Case Studies

  • Study on GSK-3β Inhibition :
    • Researchers synthesized a series of analogs based on the structure of this compound.
    • The most potent analog demonstrated an IC50 value of 480 nM against GSK-3β and showed improved metabolic stability compared to earlier compounds .
  • Cytotoxicity Assessment :
    • In vitro tests on FaDu hypopharyngeal tumor cells revealed that the compound induced apoptosis through mitochondrial pathways, emphasizing its potential as a therapeutic agent in oncology .

Structure–Activity Relationships (SAR)

Research into SAR has demonstrated that modifications to the piperidine ring and the indole moiety can significantly impact biological activity:

Modification Effect on Activity
Fluorine substitutionIncreased potency
Amide bond presenceEnhanced metabolic stability

These insights are critical for guiding future synthesis efforts aimed at optimizing efficacy and reducing toxicity.

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